1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one
Description
This compound features a hybrid structure combining two pharmacologically relevant heterocycles: 3,4-dihydroisoquinoline and 6-phenylimidazo[2,1-b]thiazole, connected via a propan-1-one linker. The 3,4-dihydroisoquinoline moiety is associated with neurotransmitter receptor modulation, while the 6-phenylimidazo[2,1-b]thiazole scaffold is linked to anti-inflammatory and cytotoxic activities .
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c27-22(25-13-12-17-6-4-5-9-19(17)14-25)11-10-20-16-28-23-24-21(15-26(20)23)18-7-2-1-3-8-18/h1-9,15-16H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEWUXLJENPYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC3=CSC4=NC(=CN34)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one typically involves multi-step organic reactions. Here is a general approach to its synthesis:
Isoquinoline Derivative Formation:
Starting Materials: 3,4-dihydroisoquinoline and an appropriate acylating agent.
Conditions: Acidic or basic catalysis under reflux conditions.
Imidazothiazole Synthesis:
Starting Materials: 6-phenylthiazole-2-amine and appropriate aldehyde or ketone.
Conditions: Condensation reactions under inert atmosphere, often requiring specific catalysts and elevated temperatures.
Final Coupling:
Intermediate: The isoquinoline derivative is reacted with the imidazothiazole compound.
Conditions: Typically involves coupling agents like EDCI or DCC in the presence of solvents such as DMF or THF.
Industrial Production Methods:
Industrial production of this compound would necessitate optimization of the synthetic route for scalability, cost-effectiveness, and environmental safety. This often involves:
Process Optimization: Ensuring high yields and purity through controlled reaction conditions and purification techniques like recrystallization or chromatography.
Safety Protocols: Adhering to safety regulations for handling hazardous chemicals and waste management.
Chemical Reactions Analysis
Types of Reactions:
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one can undergo several types of chemical reactions, including:
Oxidation: Transforming it into more oxidized derivatives using reagents like KMnO₄ or H₂O₂.
Reduction: Reducing specific functional groups to simpler forms using agents like LiAlH₄ or NaBH₄.
Substitution: Nucleophilic or electrophilic substitution reactions where specific groups can be replaced under controlled conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Alkyl halides or sulfonates in aprotic solvents.
Major Products Formed:
The major products from these reactions depend on the specific conditions and reagents used but typically include oxidized, reduced, or substituted analogs of the parent compound.
Scientific Research Applications
Cancer Treatment
Research indicates that derivatives of isoquinoline and imidazo-thiazole compounds exhibit significant anti-cancer properties. The compound has been identified as a potential SMAD3 inhibitor , which plays a crucial role in signaling pathways associated with cancer progression. Inhibiting SMAD3 could lead to reduced tumor growth and improved patient outcomes in various cancers .
Antimicrobial Activity
Compounds with similar structures have shown promising results against a range of pathogens. Studies suggest that the thiazole component enhances the antimicrobial efficacy of the molecule, making it a candidate for treating infections caused by resistant strains of bacteria and fungi .
Neurological Disorders
The isoquinoline derivative is linked to neuroprotective effects, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems could provide avenues for developing treatments aimed at cognitive decline .
Case Study 1: Inhibition of SMAD3
A study highlighted the use of this compound as a selective inhibitor of SMAD3, demonstrating its effectiveness in preclinical models. The compound was shown to disrupt the interaction between SMAD3 and its cofactors, leading to decreased transcriptional activity associated with tumorigenesis. This finding supports its potential application in targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism was attributed to the disruption of bacterial cell wall synthesis, indicating a novel approach to combat antibiotic resistance .
Data Table: Summary of Applications
Mechanism of Action
Mechanism:
The compound's mechanism of action involves interaction with specific molecular targets, typically through binding to active sites or interacting with receptor proteins. This interaction can lead to a cascade of molecular events that result in the observed biological effects.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in critical metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related molecules with modifications in the heterocyclic core, substituents, and linkers. Key comparisons include:
Imidazo[2,1-b]thiazole Derivatives
N-(6-Fluoropyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5e) Linker: Acetamide (-CH2CONH-) instead of propanone. Substituents: Fluoropyridinyl group. Yield: 77%, Melting Point: 98–100°C . Activity: Fluorine substitution may enhance metabolic stability and bioavailability.
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (2a)
- Linker : Acetic acid (-CH2COOH).
- Substituents : Free carboxylic acid.
- Yield : 79%, Melting Point : 221–223°C .
- Application : Likely used as a precursor for amide derivatives.
Dihydroisoquinoline Derivatives
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-2-yl)benzamide Linker: Hydroxypropyl-benzamide. Synthetic Yield: 52% (final step) . Relevance: Demonstrates the synthetic feasibility of dihydroisoquinoline-containing compounds via BOPCl-mediated coupling .
Compound G395-1207
- Core : Triazolo[4,3-b]pyridazine instead of imidazothiazole.
- Molecular Weight : 448.52 g/mol.
- Structural Impact : Larger heterocyclic system may alter solubility and target selectivity .
Research Implications
Synthetic Challenges: High-yield syntheses (e.g., 94% in ) for dihydroisoquinoline derivatives suggest feasible scalability, but the absence of data for the target compound necessitates further investigation.
Activity Prediction : Analogous compounds with fluorinated or chlorinated substituents (e.g., 5l, 5m) show enhanced bioactivity, suggesting that halogenation of the phenyl group in the target compound may improve potency .
Biological Activity
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoquinoline and imidazo[2,1-b]thiazole moieties. The general synthetic route can be summarized as follows:
- Formation of 3,4-dihydroisoquinoline : This is achieved through cyclization reactions involving appropriate precursors.
- Synthesis of Imidazo[2,1-b]thiazole : This involves the condensation of thiazole derivatives with aryl groups.
- Final Coupling : The two moieties are coupled through a propanone linkage to form the final product.
Anticancer Activity
Research indicates that compounds similar to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:
- HepG2 (liver cancer)
- PC-3 (prostate cancer)
- HCT-116 (colon cancer)
For instance, compounds derived from imidazo[2,1-b]thiazole have demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 1 | E. coli | 0.17 | 0.23 |
| 2 | B. cereus | 0.23 | 0.47 |
| 3 | S. Typhimurium | 0.23 | 0.47 |
These results suggest that the compound exhibits moderate to potent antibacterial activity .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has also been assessed for anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in vitro and in vivo models, indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer potential of a series of imidazo[2,1-b]thiazole derivatives, including the target compound. The results indicated that certain substitutions on the thiazole ring enhanced cytotoxicity against cancer cells, highlighting structure-activity relationships crucial for drug design .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, a library of thiazole derivatives was screened against common bacterial strains. The study found that specific structural modifications significantly improved antibacterial potency, suggesting a pathway for optimizing therapeutic agents based on this scaffold .
Q & A
Q. What are the established synthetic routes for preparing this compound, and how is reaction progress monitored?
The synthesis of structurally related heterocyclic compounds typically involves multi-step protocols. For example, analogous imidazo-thiazole derivatives are synthesized via cyclocondensation of intermediates such as 1,3-thiazol-2-amines with carbonyl-containing precursors under reflux conditions in ethanol or water . Key steps include:
- Intermediate preparation : Reacting isatoic anhydride with aldehydes and thiourea derivatives in the presence of acidic catalysts (e.g., p-TsOH) to form thiazole intermediates .
- Coupling reaction : Combining dihydroisoquinoline derivatives with imidazo-thiazole moieties via a propanone linker. Reaction progress is monitored using TLC and confirmed via spectral characterization (NMR, IR, mass spectrometry) .
Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : and NMR are critical for verifying the integration of protons in the dihydroisoquinoline and imidazo-thiazole rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNOS) .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and aromatic C-H stretching vibrations .
- HPLC : Used to assess purity (>95%) and resolve synthetic byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol or water .
- Catalysis : Acidic catalysts like thionyl chloride (SOCl) or p-TsOH improve reaction rates and yields in imidazo-thiazole formation .
- Temperature control : Reflux at 80–100°C ensures complete conversion without decomposition .
| Condition | Impact on Yield | Reference |
|---|---|---|
| Ethanol, 80°C, 2 hr | 65–70% yield | |
| p-TsOH, DMF, 100°C | 85–90% yield | |
| SOCl, THF | Improved intermediate purity |
Q. What mechanistic approaches are used to analyze contradictory bioactivity data between in vitro and in vivo studies?
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., cytochrome P450 interactions), and tissue distribution using LC-MS/MS .
- Molecular docking : Compare binding affinities of the compound with target proteins (e.g., Mycobacterium tuberculosis enzymes) to explain discrepancies in anti-tubercular activity .
- Dose-response studies : Evaluate concentration-dependent effects in cell lines vs. animal models to identify off-target interactions .
Q. How can researchers design experiments to validate the environmental stability of this compound?
- Degradation studies : Expose the compound to UV light, varying pH, and microbial cultures to assess hydrolysis/photolysis rates .
- Ecotoxicology assays : Use Daphnia magna or algal models to measure LC values and bioaccumulation potential .
- Analytical monitoring : Employ ICP-MS or AAS to detect trace metal contaminants from synthesis .
Methodological Considerations
Q. What protocols are recommended for evaluating anti-mycobacterial activity?
- Microplate Alamar Blue assay : Test compound efficacy against Mycobacterium tuberculosis H37Rv at concentrations ranging from 0.5–50 µg/mL .
- Resazurin reduction : Measure metabolic inhibition in bacterial cultures after 7-day incubation .
- Cytotoxicity screening : Use Vero or HEK293 cells to determine selectivity indices (IC values) .
Q. How should researchers address solubility challenges in biological assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug strategies : Modify the propanone linker with ester or phosphate groups to improve hydrophilicity .
Data Interpretation and Reproducibility
Q. What statistical methods are critical for validating experimental reproducibility?
- Randomized block designs : Account for batch-to-batch variability in synthesis or bioactivity assays .
- ANOVA with post-hoc tests : Analyze differences in yield or bioactivity across reaction conditions .
- Principal Component Analysis (PCA) : Resolve spectral data (e.g., NMR) to confirm compound identity across replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
